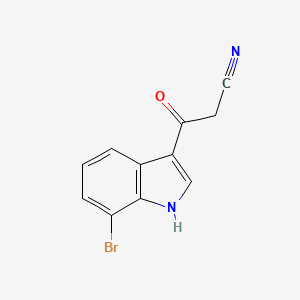

3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile

説明

特性

IUPAC Name |

3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O/c12-9-3-1-2-7-8(6-14-11(7)9)10(15)4-5-13/h1-3,6,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNXVZJENHJPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Synthetic Route

The compound is synthesized via electrophilic substitution of 7-bromoindole with cyanoacetic acid. This method is adapted from protocols for analogous indole-3-oxopropanenitrile derivatives:

- Step 1 : 7-Bromoindole (1.0 mmol) is combined with cyanoacetic acid (1.0 mmol) in acetic anhydride (Ac₂O, 50 mL) at 85°C for 5–10 minutes.

- Step 2 : The mixture is cooled, and the product crystallizes. It is filtered, washed with methanol, and dried to yield a pure solid.

- Acetic anhydride acts as both solvent and dehydrating agent, enhancing reaction efficiency.

- Reaction times under 10 minutes prevent side reactions, such as over-acylation.

Alternative Solvent Systems

Variations in solvent and catalyst systems have been explored for similar indole derivatives:

*Yields estimated from analogous reactions.

- Acetic anhydride : Higher yields but requires careful temperature control.

- Glacial acetic acid : Longer reaction times but simpler workup.

Critical Reaction Parameters

- Temperature : Elevated temperatures (>80°C) are essential to overcome the activation energy of electrophilic substitution.

- Substrate Purity : 7-Bromoindole must be free of positional isomers (e.g., 5-bromoindole) to avoid regiochemical byproducts.

- Workup : Recrystallization from methanol or ethanol removes unreacted starting materials and acetic acid byproducts.

Analytical Validation

- ¹H NMR : Key signals include a singlet for the indole NH (~12.15 ppm) and a triplet for the α-proton of the oxopropanenitrile group (~4.42 ppm).

- Elemental Analysis : Expected ratios (e.g., C, H, N) must align with theoretical values (deviation <0.5%).

Challenges and Mitigation

- Bromine Migration : Harsh conditions may cause bromine displacement. Mitigated by avoiding prolonged heating.

- Cyano Group Stability : The nitrile moiety is sensitive to hydrolysis; anhydrous conditions are critical.

化学反応の分析

Types of Reactions

3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

科学的研究の応用

3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural and Functional Comparisons

The following table summarizes critical differences between 3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile and analogous compounds:

Key Findings and Trends

Substituent Effects on Reactivity and Bioactivity

- Halogen vs. Electron-Donating Groups: The bromine atom at C7 in the parent compound enhances molecular weight (263.09 g/mol) and may facilitate halogen bonding in biological targets .

- Core Heterocycle Variations : Replacing indole with benzofuran (e.g., 3-(benzofuran-2-yl)-3-oxopropanenitrile) reduces aromatic π-stacking capacity but increases oxygen-mediated hydrogen bonding, influencing interactions in catalytic or biological systems .

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are commonly employed for structural characterization of 3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile?

- Methodology :

- Experimental Techniques : Use Fourier-transform infrared (FT-IR) and Raman (FT-Raman) spectroscopy to identify functional groups (e.g., nitrile, carbonyl). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves proton environments and carbon frameworks. UV-Vis spectroscopy analyzes electronic transitions.

- Computational Tools : Density functional theory (DFT) calculations validate experimental data. Electron localization function (ELF), localized orbital locator (LOL), and Fukui indices predict reactive sites and charge distribution .

- Key Considerations : Cross-validate experimental and computational data to resolve ambiguities in tautomeric forms or hydrogen bonding interactions.

Q. What synthetic routes are reported for preparing 3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile derivatives?

- Methodology :

- Core Synthesis : React 7-bromoindole with cyanoacetate derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours). Optimize yields by controlling temperature and reaction time .

- Derivatization : Introduce substituents via nucleophilic substitution at the bromine site or modify the oxopropanenitrile moiety using Knoevenagel condensation .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify products via column chromatography or recrystallization.

Q. How are safety and handling protocols addressed for this compound in laboratory settings?

- Methodology :

- Safety Data Sheets (SDS) : Refer to SDS for hazard identification (e.g., skin/eye irritation, respiratory risks). Use personal protective equipment (PPE) and work in a fume hood.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as bromine residues require specialized treatment .

Advanced Research Questions

Q. How can Fukui indices and molecular docking predict the reactivity and bioactivity of 3-(7-bromo-1H-indol-3-yl)-3-oxopropanenitrile?

- Methodology :

- Reactivity Analysis : Calculate Fukui indices (nucleophilic/electrophilic regions) using DFT. The nitrile and carbonyl groups are typically electrophilic, while the indole NH site is nucleophilic .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Validate docking poses with molecular dynamics simulations .

- Key Considerations : Compare docking scores with experimental IC₅₀ values to refine predictive models.

Q. What green chemistry approaches are applicable for synthesizing this compound to reduce environmental impact?

- Methodology :

- Solvent Selection : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) or use solvent-free conditions under microwave irradiation.

- Catalysis : Employ organocatalysts (e.g., L-proline) to enhance reaction efficiency and reduce metal contamination .

- Key Considerations : Assess atom economy and E-factor metrics to quantify sustainability improvements.

Q. How does single-crystal X-ray diffraction resolve structural ambiguities in halogenated indole derivatives?

- Methodology :

- Crystallization : Grow crystals via slow evaporation in solvent mixtures (e.g., THF/hexane).

- Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at low temperatures (122 K) to minimize thermal motion artifacts. Refine structures with SHELXL, ensuring R-factors < 0.06 .

- Key Considerations : Analyze hydrogen bonding and π-π stacking interactions to explain packing motifs and stability.

Q. What strategies mitigate contradictions between spectroscopic data and computational predictions for this compound?

- Methodology :

- Error Analysis : Check for solvent effects in NMR/UV-Vis data or basis set limitations in DFT. Re-optimize geometries using polarizable continuum models (PCM) for solvent corrections.

- Experimental Replication : Repeat measurements under standardized conditions (e.g., controlled humidity, inert atmosphere) .

- Key Considerations : Publish raw data and computational parameters to facilitate reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。